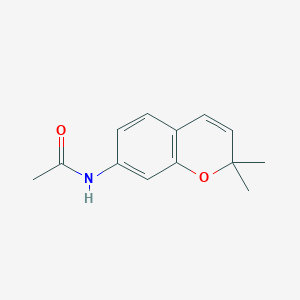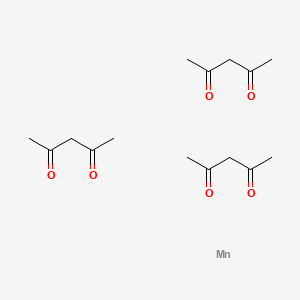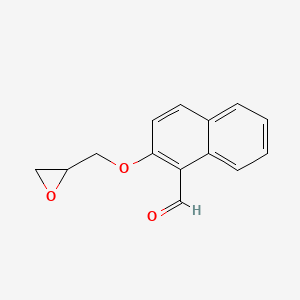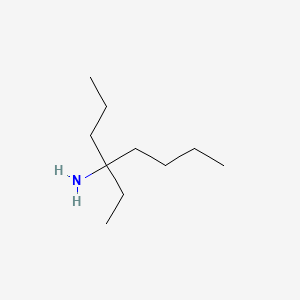
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide is an organic compound that belongs to the class of benzopyrans Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide typically involves the reaction of 2,2-dimethyl-2H-1-benzopyran-7-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and its role in modulating biological pathways.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival. The compound’s effects are mediated through its binding to protein kinase Cδ (PKCδ), leading to the inhibition of downstream signaling cascades .
Comparison with Similar Compounds
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide can be compared with other benzopyran derivatives such as:
2,2-Dimethylchromene: Known for its antioxidant properties.
7-Methoxycoumarin: Exhibits antimicrobial and anti-inflammatory activities.
Auraptene: A coumarin derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific acetamide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzopyran derivatives.
Properties
CAS No. |
79014-11-2 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-(2,2-dimethylchromen-7-yl)acetamide |
InChI |
InChI=1S/C13H15NO2/c1-9(15)14-11-5-4-10-6-7-13(2,3)16-12(10)8-11/h4-8H,1-3H3,(H,14,15) |
InChI Key |
QNYIOCDNXGPDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=CC(O2)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(But-3-en-1-yl)oxy]-2-chloro-4-(trifluoromethoxy)benzene](/img/structure/B8679572.png)


![3-(2-Chloroethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B8679599.png)






![1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone](/img/structure/B8679655.png)
![3-Methyl-N-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B8679659.png)
